molecular formula C22H28N4O5 B2914336 1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate CAS No. 338396-59-1

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate

Cat. No.: B2914336
CAS No.: 338396-59-1
M. Wt: 428.489
InChI Key: DISBVDFIAYLFOG-AEHPWRMBSA-N
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Description

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, which is known to impart significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(4-methoxyphenyl)piperazine with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with diethyl malonate and a cyanide source under basic conditions to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Yb(OTf)3, can also enhance the efficiency of the key steps in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with adrenergic receptors, particularly the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The compound’s binding to these receptors can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is unique due to its specific substitution pattern and the presence of both a piperazine ring and a methoxyphenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-4-30-21(27)16(15-23)14-19(22(28)31-5-2)20(24)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h6-9,14H,4-5,10-13,24H2,1-3H3/b16-14+,20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBVDFIAYLFOG-AEHPWRMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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